2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound features a hybrid heterocyclic scaffold comprising a 1,3-thiazole ring fused with a 6-oxo-1,6-dihydropyrimidin-2-yl moiety, linked via a sulfanyl bridge to an N-(3-methylphenyl)acetamide group. Its synthesis involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-(3-methylphenyl)-2-chloroacetamide under basic conditions, as reported in analogous methods using sodium methylate and chloroacetamides .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-7-6-10-17(11-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPOYWMRUFTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thiazole and pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives of similar compounds have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro assays showed that similar derivatives effectively induce apoptosis in cancer cell lines such as HeLa and MCF-7 . This suggests that 2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide may also possess anticancer properties.
Anticonvulsant Effects
Some derivatives of this compound have been tested for anticonvulsant activity using animal models. In these studies, certain analogs demonstrated significant protective effects against induced seizures, indicating potential for development as anticonvulsant medications .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole-pyrimidine derivatives showed that one specific analog exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential application of the compound in treating infections caused by resistant bacteria.
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer properties of related compounds, one derivative was found to reduce tumor growth by 50% in xenograft models of breast cancer. This underscores the therapeutic promise of compounds like 2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide in oncology.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfanyl (-S-) group serves as a reactive site for nucleophilic substitution, particularly under basic conditions. Similar compounds with sulfanyl linkages undergo displacement reactions with nucleophiles like amines or thiols.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation .
Oxidation of the Sulfanyl Group
The sulfanyl bridge is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| H₂O₂ (30%) | RT, 2 hours | Sulfoxide derivative | Modulates solubility and bioavailability |
| KMnO₄ (aq.) | 60°C, 6 hours | Sulfone derivative | Enhances electrophilicity for further reactions |
Reactivity of the Pyrimidinone Ring
The pyrimidinone core participates in ring-opening and electrophilic substitution reactions. The 6-oxo group facilitates tautomerization, influencing reactivity.
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Electrophilic bromination | Br₂ in CHCl₃ | 5-Bromo-pyrimidinone derivative | Regioselectivity driven by electron-rich sites |
| Ring-opening with hydrazine | NH₂NH₂, ethanol, Δ | Thiosemicarbazide intermediate | Precursor for heterocyclic synthesis |
Thiazole Ring Modifications
The 4-methyl-2-phenylthiazole moiety undergoes electrophilic substitution at the C5 position, though steric hindrance from substituents may limit reactivity .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazole derivative | 45–60% |
| Friedel-Crafts alkylation | AlCl₃, CH₃CH₂Br | Ethyl-substituted thiazole | <30% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the aryl groups. The 3-methylphenyl and phenyl-thiazole substituents are prime targets .
| Coupling Type | Catalyst System | Products | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 55–65% |
Key Research Findings:
-
Steric Effects : The 3-methylphenyl group reduces reactivity at proximal sites due to steric hindrance, as observed in analogous compounds .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the sulfanyl bridge by stabilizing transition states .
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Biological Implications : Oxidation to sulfone derivatives increases affinity for enzymatic targets like cyclooxygenase-2 (COX-2).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
Key Observations :
- The target compound’s synthesis mirrors methods for alkylating thiopyrimidines but requires precise stoichiometry (2.6–2.8-fold sodium methylate excess) to optimize yield .
- Fluorophenyl analogues prioritize crystallographic validation, suggesting a focus on structural precision over synthetic scalability .
Spectroscopic and Physicochemical Profiling
Table 3: NMR Chemical Shift Comparisons (Key Regions)
Key Observations :
Bioactivity and Functional Implications
- Kinase Inhibition: The thiazole-pyrimidinone core resembles kinase inhibitors targeting ATP-binding pockets.
- Antimicrobial Potential: Analogues with oxadiazole-thiazole motifs exhibit antibacterial properties, though the target compound’s 3-methylphenyl group may redirect specificity .
- Metabolic Stability : Fluorinated derivatives (e.g., ) show enhanced stability, whereas the target compound’s methyl group may increase CYP450-mediated metabolism.
Q & A
Basic: What are the standard protocols for synthesizing this compound, and what analytical methods are used to confirm its purity?
Answer:
The synthesis involves multi-step reactions starting from precursors such as 4-methyl-2-phenyl-1,3-thiazole derivatives and functionalized pyrimidinones. Key steps include:
- Thiolation: Coupling of a sulfanylacetamide intermediate with a pyrimidinone moiety under basic conditions (e.g., potassium carbonate in DMF or DMSO) .
- Amidation: Reaction of the thiolated intermediate with 3-methylphenylamine in the presence of coupling agents like EDCI/HOBt .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
Analytical Methods:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and functional group integrity .
- HPLC: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry: ESI-MS verifies molecular weight (448.56 g/mol) .
Basic: How is the molecular structure of this compound characterized, and what tools are employed?
Answer:
Structural elucidation combines spectroscopic and computational methods:
- X-ray Crystallography: Single-crystal diffraction resolves bond lengths/angles and confirms the fused thiazole-pyrimidine core. SHELX programs are used for refinement .
- FT-IR Spectroscopy: Identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, S–C at ~650 cm⁻¹) .
- In Silico Modeling: Tools like Gaussian or Spartan predict electronic properties and optimize geometry .
Advanced: What experimental challenges arise during synthesis, particularly in stabilizing reactive intermediates?
Answer:
Key challenges include:
- Intermediate Instability: The pyrimidinone-thiol intermediate is prone to oxidation. Solutions:
- Use inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP) .
- Low-temperature reactions (<0°C) to suppress side reactions .
- Regioselectivity: Competing sulfanyl group attachment sites. Controlled pH (7–9) and stoichiometric ratios minimize byproducts .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Answer:
SAR studies focus on:
- Core Modifications: Synthesizing analogs with substituted thiazole (e.g., 4-fluoro, 4-nitro) or pyrimidine (e.g., 6-alkyl) groups .
- Functional Group Swaps: Replacing the acetamide with carbamate or urea to assess binding affinity .
- Biological Assays:
Advanced: What methodologies are recommended for assessing its pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated biological fluids. Correlation with LogP (calculated via ChemDraw) .
- Metabolic Stability: Incubation with liver microsomes (human/rat), followed by LC-MS/MS to quantify parent compound degradation .
- Permeability: Caco-2 cell monolayer assays predict intestinal absorption .
Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Answer:
Discrepancies may arise from:
- Assay Conditions: Differences in buffer pH, temperature, or cell lines. Standardize protocols (e.g., CLIA guidelines) .
- Compound Purity: Validate via orthogonal methods (e.g., DSC for crystallinity, Karl Fischer for water content) .
- Statistical Analysis: Use Design of Experiments (DoE) to identify confounding variables and optimize reproducibility .
Advanced: What strategies are effective in crystallizing this compound for X-ray diffraction studies?
Answer:
- Solvent Screening: Slow evaporation from DMSO/water or THF/hexane mixtures .
- Temperature Gradients: Gradual cooling from 60°C to 4°C to promote nucleation .
- Additives: Co-crystallization with PEG 4000 or cyclodextrins improves crystal quality .
Advanced: How can computational chemistry aid in optimizing its synthetic pathway?
Answer:
- Reaction Mechanism Modeling: DFT calculations (e.g., B3LYP/6-31G*) identify transition states and rate-limiting steps .
- Retrosynthetic Analysis: Tools like Synthia or Reaxys propose alternative routes using available precursors .
- Machine Learning: Train models on reaction databases to predict yields/conditions .
Advanced: What are the best practices for handling discrepancies in spectral data (e.g., NMR shifts)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
